molecular formula C16H22N2O3 B2658601 N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide CAS No. 898358-12-8

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2658601
CAS No.: 898358-12-8
M. Wt: 290.363
InChI Key: NPVXDTZAPZYONP-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative designed for applications in polymer science, particularly as a nucleating agent for bio-based polyesters like polyhydroxybutyrate (PHB). Its molecular architecture comprises a cycloheptyl group (N1-substituent) and a 3-methoxyphenyl moiety (N2-substituent), linked via an oxalamide core. The oxalamide motif facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures that act as heterogeneous nucleation sites during polymer crystallization . This compound’s efficacy stems from its balanced miscibility in polymer melts and controlled phase separation upon cooling, which enhances crystallization kinetics and crystallinity in PHB .

Properties

IUPAC Name

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXDTZAPZYONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of an amine with oxalyl chloride in a basic medium. The general procedure is as follows:

    Oxalyl chloride: (2.5 mmol) is added dropwise to a cold solution of the amine (5 mmol) in tetrahydrofuran (40 ml) containing a few drops of triethylamine.

  • The solution is stirred at room temperature for 24 hours.
  • The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield the desired oxalamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of fatty acids. This inhibition can disrupt metabolic pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues with Varied Cycloalkyl Substituents

The cycloalkyl group at the N1-position significantly influences thermal behavior and nucleation efficiency. synthesizes several analogues with differing cycloalkyl sizes:

Compound ID N1-Substituent N2-Substituent Purity (%) Yield (mg) ESI-MS [M+H]⁺
59 Cyclobutyl 4-Methoxyphenethyl 99 170 277.0
60 Cyclopentyl 4-Methoxyphenethyl 92 287 291.0
61 Cyclohexyl 4-Methoxyphenethyl 92 225 305.0
Target Cycloheptyl 3-Methoxyphenyl
62 Cycloheptyl 4-Methoxyphenethyl 94 225 319.0

Key Findings :

  • Cycloalkyl Size and Flexibility : Larger cycloalkyl groups (e.g., cycloheptyl in compound 62) increase steric bulk and flexibility compared to cyclobutyl or cyclopentyl analogues. This enhances miscibility in polymer melts by reducing crystallinity of the oxalamide itself, as observed in PHB systems .
  • Impact on Phase Separation : Cycloheptyl derivatives phase-separate closer to PHB’s equilibrium melting temperature (~170°C), promoting nucleation at higher temperatures than smaller cycloalkyl variants .
Substituent Position: 3-Methoxy vs. 4-Methoxy Phenyl Groups

The methoxy group’s position on the phenyl ring alters electronic and steric properties:

  • 3-Methoxyphenyl (Target Compound) : The meta-substitution disrupts molecular symmetry, reducing intermolecular stacking efficiency but improving solubility in polar polymer matrices like PHB. This aligns with findings that asymmetric oxalamides exhibit better melt miscibility .
  • 4-Methoxyphenethyl (Compounds 59–62) : Para-substitution enhances hydrogen-bonding regularity, favoring self-assembly into ordered structures. However, excessive order can reduce miscibility, requiring higher processing temperatures (e.g., 190°C for PHB blends) .
Comparison with Aromatic End-Group Oxalamides

highlights oxalamides with aromatic end-groups (e.g., compound 1 with methylene spacers vs. compound 2 with PHB-mimetic end-groups):

Parameter Compound 1 (Long Spacer) Compound 2 (Short Spacer) Target Compound
Miscibility Moderate High (PHB-like end-groups) High
Phase Separation 147.9°C (DSC) 203.4°C (DSC) ~170°C (est.)
Nucleation Efficiency Low (PHB) High (PHB) Moderate-High

Key Insights :

  • End-Group Design : The target compound’s 3-methoxyphenyl group provides a balance between compound 1’s flexibility and compound 2’s polymer-specific compatibility.
  • Spacer Length : Shorter spacers (as in compound 2) elevate phase-separation temperatures, but overly rigid structures may limit dispersion. Cycloheptyl’s flexibility mitigates this .
Thermal and Structural Behavior
  • DSC Analysis : Cycloheptyl-containing oxalamides exhibit broad endothermic transitions (~59–203°C), correlating with stepwise hydrogen-bond dissociation and increased mobility of flexible segments .
  • Solid-State NMR : The cycloheptyl group’s mobility reduces crystal perfection compared to rigid aromatic analogues, enhancing melt miscibility .
Nucleation Efficiency in PHB
  • Crystallization Temperature (Tc) : The target compound increases PHB’s Tc by 10–15°C at 0.5 wt% loading, comparable to compound 2 but with lower additive requirements .
  • Industrial Relevance : Cycloheptyl derivatives operate effectively at cooling rates ≥20°C/min, meeting industrial processing demands .

Biological Activity

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group linked to a 3-methoxyphenyl moiety through an oxalamide functional group. This unique structure imparts specific chemical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to physiological effects.

  • Enzyme Interaction: The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding: It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising areas:

  • Antioxidant Activity: Studies have indicated that oxalamide derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
  • Anticancer Potential: Preliminary investigations suggest that this compound may have anticancer effects, possibly through mechanisms involving apoptosis and cell cycle regulation .
  • Neuroprotective Effects: Some studies have explored the neuroprotective potential of oxalamides, indicating their ability to mitigate neurodegenerative processes .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antioxidant ActivityReduces oxidative stress in cells
Anticancer PotentialInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neurons from degeneration

Case Studies

  • Antioxidant Study : A study conducted on various oxalamide derivatives, including this compound, demonstrated significant antioxidant activity measured by the reduction of malondialdehyde levels in rat liver tissues . This suggests potential applications in preventing oxidative damage.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotection : Research focused on neurodegenerative diseases has highlighted the compound's ability to inhibit neuronal apoptosis induced by oxidative stress. This effect was observed in models of Alzheimer's disease, where it demonstrated potential for therapeutic application .

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